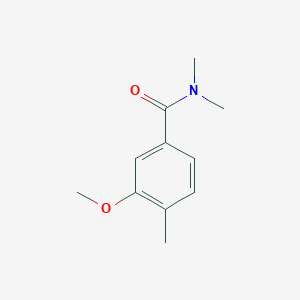

3-methoxy-N,N,4-trimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N,N,4-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-6-9(7-10(8)14-4)11(13)12(2)3/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGZXVKEVLPIMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 3-methoxy-N,N,4-trimethylbenzamide

The most direct and common method for the synthesis of this compound involves the amidation of 3-methoxy-4-methylbenzoic acid. This transformation can be achieved through several routes. One approach is the conversion of the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methoxy-4-methylbenzoyl chloride is then reacted with dimethylamine (B145610) to yield the final product.

Alternatively, direct coupling of 3-methoxy-4-methylbenzoic acid with dimethylamine can be accomplished using a variety of peptide coupling agents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

The starting material, 3-methoxy-4-methylbenzoic acid, can be synthesized through methods such as the methylation of 3-hydroxy-4-methylbenzoic acid or the carbonation of a Grignard reagent derived from a suitably substituted bromo- or chloroanisole. chemicalbook.comgoogle.com

Synthetic Routes to Methoxy-Substituted N,N-Dialkylbenzamides

The synthesis of methoxy-substituted N,N-dialkylbenzamides, a class that includes this compound, can be accomplished through various strategic approaches. These methods often involve the formation of the amide bond as a key step and can be tailored to accommodate a range of substituents on the aromatic ring.

Amidation Reactions Involving Methoxy-Substituted Benzoyl Precursors

A fundamental approach to synthesizing these amides is the reaction of a methoxy-substituted benzoyl precursor with a secondary amine. Methoxy-substituted benzoic acids can be activated in situ using coupling agents to react with amines. For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide involves the condensation of a substituted benzoic acid with an aniline (B41778) using N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). sciencemadness.org

Another common strategy is the conversion of the benzoic acid to the corresponding benzoyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with a secondary amine to form the desired N,N-disubstituted benzamide (B126). This method is widely applicable and can be used for a variety of methoxy-substituted benzoyl chlorides and dialkylamines.

| Precursor | Reagent | Product | Reference |

| 3-methoxy-4-methylbenzoic acid | Thionyl chloride, then Dimethylamine | This compound | Inferred |

| 3-Amino-4-methoxybenzoic acid | Dimethyl sulfate, then DIC/HOBt, 4-chloroaniline | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | sciencemadness.org |

| 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid | Thionyl chloride, then enaminone | 2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide | wikipedia.org |

N,N-Disubstituted Formamide-Based Amidation Reactions

The Vilsmeier-Haack reaction, which traditionally uses a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride to formylate electron-rich arenes, provides insight into the reactivity of formamides. thieme-connect.deorganic-chemistry.org While the primary outcome is formylation, the reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which is a potent electrophile. niscpr.res.in In certain contexts, this reactivity can be harnessed for amidation. For instance, the reaction of aldoximes with the Vilsmeier-Haack reagent has been shown to produce amides, with nitriles as intermediates. rsc.org Although not a direct amidation of an arene with a formamide to yield a benzamide, these reactions demonstrate the versatility of formamide-derived reagents in organic synthesis.

Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols

A modern and greener approach to amide synthesis involves the use of visible-light photoredox catalysis. This method allows for the direct amidation of benzylic alcohols with amines. prepchem.comyoutube.com The reaction is typically mediated by a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can facilitate the oxidation of the alcohol to an aldehyde in situ. prepchem.com The aldehyde then reacts with the amine to form an imine, which is further oxidized to the amide. This methodology has been shown to be effective for a range of substituted benzyl (B1604629) alcohols, including those with electron-donating methoxy (B1213986) groups, and various amines. prepchem.comntu.edu.tw

| Benzyl Alcohol Substituent | Amine | Catalyst | Product | Reference |

| 4-Methoxy | Pyrrolidine | Cs₂CuBr₄ | N-(4-methoxybenzyl)pyrrolidin-1-yl)methanone | ntu.edu.tw |

| 4-Methyl | Morpholine | Ru(bpy)₃Cl₂ | N-(4-methylbenzyl)morpholine-4-carboxamide | prepchem.com |

| 3,4,5-Trimethoxy | Pyrrolidine | Cs₂CuBr₄ | N-(3,4,5-trimethoxybenzyl)pyrrolidin-1-yl)methanone | ntu.edu.tw |

Grignard Reagent Applications in Benzamide Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.comnih.gov While their reaction with esters typically leads to tertiary alcohols through double addition, their reaction with N,N-disubstituted amides can be controlled to produce ketones. ntu.edu.tw The initial adduct formed from the addition of the Grignard reagent to the amide is a stable tetrahedral intermediate that does not readily eliminate the dialkylamino group. Upon acidic workup, this intermediate hydrolyzes to the corresponding ketone. ntu.edu.tw This strategy can be employed to synthesize ketones from which benzamides could be derived through subsequent reactions like reductive amination followed by oxidation.

Interestingly, the reaction of Grignard reagents with N,N-dimethylformamide (DMF) provides a route to aldehydes. This occurs via nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF, followed by hydrolysis of the intermediate.

Synthesis of N-Methoxy-N-Methylbenzamide Derivatives and Analogs

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates in organic synthesis. thieme-connect.de Their key feature is the ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is due to the formation of a stable chelated intermediate. thieme-connect.de

The synthesis of Weinreb amides, including methoxy-substituted analogs, is typically achieved by the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. organic-chemistry.org This reaction is often facilitated by standard peptide coupling agents or by prior conversion of the carboxylic acid to a more reactive derivative like an acyl chloride. thieme-connect.de For example, a carboxylic acid can be treated with a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base, followed by the addition of N,O-dimethylhydroxylamine, to yield the corresponding Weinreb amide. organic-chemistry.org

| Carboxylic Acid | Coupling Method | Product (Weinreb Amide) | Reference |

| 4-Pentenoic acid | Oxalyl chloride, then N,O-dimethylhydroxylamine HCl | N-Methoxy-N-methylpent-4-enamide | thieme-connect.de |

| N-protected α-amino acids | COMU, DIEA, then N,O-dimethylhydroxylamine HCl | N-protected α-amino Weinreb amides | |

| Various carboxylic acids | 2-Chloro-4,6-dimethoxy-triazine (CDMT), NMM, then N,O-dimethylhydroxylamine | Corresponding N-methoxy-N-methylamides | organic-chemistry.org |

These methoxy-substituted Weinreb amides can then be used as precursors to synthesize a variety of ketones by reaction with the appropriate Grignard or organolithium reagent.

Utilizing N,O-Dimethylhydroxylamine Hydrochloride

A common and effective method for the synthesis of N,N-dimethylamides, such as this compound, involves the reaction of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reagent is commercially available and can also be prepared by reacting ethyl chloroformate with hydroxylamine, followed by methylation and acid hydrolysis. wikipedia.org

The general synthesis begins with the activation of the carboxylic acid precursor, 3-methoxy-4-methylbenzoic acid. nbinno.comchemixl.compunagri.com This activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or by using a coupling agent. The activated carboxylic acid derivative is then reacted with N,O-dimethylhydroxylamine, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. For instance, a saturated aqueous solution of sodium bicarbonate can be used. orgsyn.org This reaction, known as the Weinreb amide synthesis, is widely favored for its mild conditions and the stability of the resulting Weinreb amide, which is less prone to over-addition of nucleophiles compared to other activated carbonyl species.

The precursor, 3-methoxy-4-methylbenzoic acid, can be synthesized through various routes, including the methylation of 3-hydroxy-4-methylbenzoic acid. chemixl.comgoogle.com One documented method involves reacting 5-bromo-2-methylphenol (B1354613) with sodium hydroxide (B78521) and magnesium in diethyl ether, followed by treatment with carbon dioxide. nbinno.comchemicalbook.com

Copper-Catalyzed C-N Bond Formation through C-H/N-H Activation

More recent advancements in organic synthesis have introduced transition metal-catalyzed reactions as powerful tools for forming carbon-nitrogen bonds. Copper-catalyzed C-H/N-H activation represents a modern and efficient strategy for the synthesis of benzamides. This approach offers an atom-economical alternative to traditional methods that often require pre-functionalized starting materials.

While specific literature detailing the copper-catalyzed synthesis of this compound is not abundant, the general principle involves the direct coupling of a substituted benzene (B151609) derivative with an amine in the presence of a copper catalyst and an oxidant. The regioselectivity of such reactions is a critical consideration, often directed by the electronic and steric nature of the substituents on the benzene ring. For instance, the presence of a methoxy group can influence the position of C-H activation.

Regioselective Synthesis Considerations in Benzamide Derivatization

The synthesis of substituted benzamides like this compound requires careful control of regioselectivity, which is the preferential reaction at one position over another. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the outcome of the reaction. nih.gov

In the case of this compound, the starting material, 3-methoxy-4-methylbenzoic acid, has a methoxy group and a methyl group on the benzene ring. nbinno.com The methoxy group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The final position of the carboxamide group is determined during the synthesis of the benzoic acid precursor.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of protons and carbons within a molecule.

Proton NMR (¹H NMR) Spectral Analysis and Chemical Shift Assignments

While specific experimental ¹H NMR data for 3-methoxy-N,N,4-trimethylbenzamide is not extensively documented in publicly available literature, theoretical chemical shift assignments can be predicted based on the analysis of structurally similar compounds. For instance, in related benzamide (B126) structures, the aromatic protons typically appear in the range of δ 6.8-7.8 ppm. The methoxy (B1213986) group (-OCH₃) protons are expected to resonate as a singlet around δ 3.8 ppm. The N,N-dimethyl groups would likely appear as two distinct singlets due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted benzamides. The methyl group at the 4-position on the aromatic ring would present as a singlet in the upfield region, typically around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| O-CH₃ | ~ 3.8 | Singlet |

| 4-CH₃ | ~ 2.3 | Singlet |

| N-(CH₃)₂ | ~ 2.9 - 3.1 | Two Singlets |

Note: These are predicted values and may differ from experimental results.

Carbon-13 NMR (¹³C NMR) Spectral Analysis and Chemical Shift Assignments

Similar to ¹H NMR, specific ¹³C NMR data for this compound is scarce. However, expected chemical shifts can be inferred. The carbonyl carbon of the amide group is typically the most deshielded, appearing around δ 170 ppm. Aromatic carbons will have signals between δ 110 and 160 ppm, with the carbon attached to the methoxy group appearing more downfield. The methoxy carbon itself would be expected around δ 55 ppm. The N,N-dimethyl carbons would likely show distinct signals in the range of δ 35-40 ppm, and the 4-methyl carbon would be the most upfield at approximately δ 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 170 |

| Aromatic C-O | ~ 158 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | 135 - 140 |

| O-CH₃ | ~ 55 |

| N-(CH₃)₂ | ~ 35 - 40 |

| 4-CH₃ | ~ 20 |

Note: These are predicted values and may differ from experimental results.

Application of Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of advanced NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These 2D NMR techniques would be instrumental in confirming the substitution pattern of the benzene (B151609) ring and the positions of the methoxy and methyl groups relative to the amide functionality.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₁₁H₁₅NO₂), the exact mass can be calculated. This precise mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds that may have the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In the context of analyzing this compound, GC-MS would be used to determine its purity and to identify and quantify it within a mixture. researchgate.net The gas chromatogram would show a peak at a specific retention time corresponding to the compound. The mass spectrometer would then provide a mass spectrum for that peak, characterized by a molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its definitive identification. For instance, a common fragmentation pathway for benzamides involves the cleavage of the C-N bond, leading to the formation of a benzoyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule. For this compound, the IR spectrum would be expected to show a unique pattern of absorption bands corresponding to its constituent functional groups.

Key characteristic absorption bands anticipated for this compound include a strong absorption in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the tertiary amide. The C-N stretching vibration of the amide would likely appear in the 1250-1350 cm⁻¹ range. The presence of the methoxy group (-OCH₃) would be indicated by C-O stretching bands, typically observed around 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. The substitution pattern on the benzene ring would also give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic | C-H Stretch | 3100-3000 |

| Alkyl | C-H Stretch | 3000-2850 |

| Amide | C=O Stretch | 1680-1630 |

| Aromatic | C=C Stretch | 1600-1450 |

| Amide | C-N Stretch | 1350-1250 |

| Ether | C-O Stretch | 1300-1000 |

| Aromatic | C-H Out-of-plane Bend | 900-700 |

X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis (EDS) for Related Systems

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to a compound like this compound, XPS would provide detailed information about the carbon, nitrogen, and oxygen atoms. The high-resolution spectra for the C 1s, O 1s, and N 1s core levels would reveal the different chemical environments of these atoms. For instance, the C 1s spectrum could be deconvoluted to show separate peaks for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the N-methyl carbons. Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen and the ether oxygen. The N 1s peak would be characteristic of the tertiary amide nitrogen. While specific XPS data for this exact molecule are not prevalent in the literature, analysis of related N-heterocyclic carbenes demonstrates the utility of XPS in distinguishing nitrogen environments, with N 1s peaks for similar structures appearing around 400.5 eV. chemrxiv.org

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is another analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). EDS would confirm the presence of carbon, nitrogen, and oxygen in this compound and could provide a semi-quantitative analysis of their relative abundance.

Chromatographic Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthetic products and for the verification of their purity. For this compound, a combination of flash column chromatography, thin-layer chromatography, and liquid chromatography-mass spectrometry would be employed.

Flash column chromatography is a rapid form of preparative column chromatography that is widely used to purify organic compounds. For the purification of this compound, silica (B1680970) gel would typically be used as the stationary phase due to its polarity and effectiveness in separating moderately polar compounds. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate (B1210297) or dichloromethane. The optimal solvent system is usually determined by preliminary experiments using thin-layer chromatography to achieve good separation between the desired product and any impurities.

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. nih.gov For this compound, a TLC plate coated with silica gel would be used as the stationary phase. nih.gov A small spot of the crude reaction mixture or the purified compound is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable eluent. As the eluent ascends the plate by capillary action, the components of the spot move at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots can be visualized under UV light (if the compound is UV-active) or by staining with an appropriate reagent, such as potassium permanganate (B83412) or iodine. The retention factor (Rf) value for the compound can be calculated and used for comparison.

Liquid chromatography-mass spectrometry (LC/MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC/MS is a highly sensitive and selective method used to confirm the identity and purity of a compound. In the analysis of this compound, the liquid chromatography component would separate the target compound from any residual starting materials, by-products, or other impurities. The eluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight for the compound, confirming its identity. The purity of the sample can be assessed by integrating the area of the peak corresponding to this compound in the chromatogram and comparing it to the total area of all peaks. While specific LC/MS methods for this compound are not detailed, methods developed for similar molecules like 3-methoxytyramine demonstrate the high sensitivity and accuracy of this technique for quantitative analysis. nih.govnih.gov

Crystallographic Studies and Solid State Structure

X-ray Diffraction Analysis of 3-methoxy-N,N,4-trimethylbenzamide and its Analogues

X-ray diffraction analysis is a cornerstone technique for elucidating the three-dimensional structure of crystalline solids at the atomic level. Although a specific X-ray crystal structure for this compound has not been reported, analysis of its analogues, such as 4-methoxy-N-methylbenzamide, provides valuable structural information. researchgate.net For instance, the crystal structure of 4-methoxy-N-methylbenzamide was determined by single-crystal X-ray diffraction, revealing its molecular geometry and packing in the solid state. researchgate.net

Similarly, studies on other benzamide (B126) derivatives, like N-(3-hydroxyphenyl)-3-methoxybenzamide, have utilized X-ray diffraction to identify and characterize different polymorphic forms, highlighting the conformational flexibility and varied packing arrangements these molecules can adopt. mdpi.com The study of such analogues is crucial for predicting the solid-state behavior of this compound.

Crystal Packing and Unit Cell Parameters

The crystal packing of benzamide analogues is dictated by a combination of intermolecular forces. In the case of 4-methoxy-N-methylbenzamide, the molecules are organized in a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters for this analogue have been precisely determined, providing a basis for understanding how related molecules arrange themselves in a crystalline lattice. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.7350 (17) |

| b (Å) | 9.2750 (19) |

| c (Å) | 10.719 (2) |

| β (°) | 99.83 (3) |

| Volume (ų) | 855.7 (3) |

| Z | 4 |

The packing of N-(3-hydroxyphenyl)-3-methoxybenzamide is even more complex, exhibiting polymorphism where one form crystallizes in an orthorhombic space group (Pna21) and another in a triclinic space group (P-1). mdpi.com This highlights the potential for this compound to also exhibit different packing arrangements depending on crystallization conditions.

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds and other non-covalent interactions are pivotal in defining the supramolecular architecture of benzamides. In 4-methoxy-N-methylbenzamide, intermolecular N—H···O hydrogen bonds are a key feature, linking the molecules into chains. researchgate.net These primary interactions are further supported by weaker C—H···O and C—H···π interactions, which contribute to the formation of a stable three-dimensional network. researchgate.net

The study of N-(3-hydroxyphenyl)-3-methoxybenzamide also reveals the significance of hydrogen bonding. mdpi.com In its polymorphic forms, the dimensionality of the hydrogen bonding network differs, leading to either a layered or a three-dimensional structure. mdpi.com For this compound, which lacks an N-H proton for classical hydrogen bonding, intermolecular interactions would likely be dominated by weaker C—H···O interactions involving the methoxy (B1213986) and amide oxygen atoms, as well as π-π stacking interactions between the aromatic rings. The presence of multiple methyl groups could also lead to a network of C-H···π interactions.

Conformational Analysis in the Crystalline State (e.g., Dihedral Angles)

The conformation of benzamides in the solid state is largely defined by the dihedral angle between the plane of the phenyl ring and the amide group. This angle is influenced by the nature and position of substituents on the ring and the nitrogen atom.

In the crystal structure of 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene (B151609) ring is 10.6 (1)°. researchgate.net This near-planarity suggests a degree of conjugation between the phenyl ring and the amide group. Theoretical and spectroscopic studies on other substituted benzamides have shown that this torsional angle can vary significantly. nih.gov For N,N-dimethylbenzamide, the calculated torsional angle is around 40-60°, indicating a more twisted conformation to alleviate steric hindrance between the dimethylamino group and the ring. nih.gov

For this compound, it is expected that the dihedral angle would be substantial due to the steric bulk of the N,N-dimethyl group. The presence of the ortho-methoxy group and the para-methyl group would also influence the preferred conformation.

| Compound | Dihedral Angle (Phenyl Ring vs. Amide Group) | Reference |

|---|---|---|

| 4-methoxy-N-methylbenzamide | 10.6 (1)° | researchgate.net |

| N,N-dimethylbenzamide (calculated) | ~40-60° | nih.gov |

Theoretical and Computational Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule, independent of its environment.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between these frontier orbitals indicates the molecule's chemical reactivity and kinetic stability.

A detailed study on the analogous compound 3-amino-4-methoxybenzamide (B96667) (3A4MBA) using DFT at the B3LYP/6-311++G** level of theory provides a strong model for this analysis. ias.ac.inresearchgate.net The HOMO-LUMO energy gap for 3A4MBA was calculated, revealing the energy required for electronic excitation. ias.ac.in A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis further explains charge transfer and delocalization within the molecule due to intramolecular interactions. ias.ac.in For 3A4MBA, NBO analysis confirmed the formation of an intramolecular hydrogen bond. ias.ac.inresearchgate.net Additionally, the Molecular Electrostatic Potential (MEP) map identifies the electrophilic and nucleophilic sites, showing regions of negative potential (prone to electrophilic attack) around electronegative atoms like oxygen and positive potential around hydrogen atoms. ias.ac.in Such calculations for 3-methoxy-N,N,4-trimethylbenzamide would similarly map its reactive sites.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.62 eV |

| LUMO Energy | -1.31 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.31 eV |

| Ionization Potential (I) | 5.62 eV |

| Electron Affinity (A) | 1.31 eV |

Molecules with rotatable bonds, like the amide and methoxy (B1213986) groups in benzamides, can exist in multiple conformations. QM calculations can predict the relative energies of these conformers and the energy barriers for rotation between them.

| Conformation | Relative Energy (kJ/mol) | Transition Energy Barrier (kJ/mol) |

|---|---|---|

| Polymorph I | ~0 (Energy Minimum) | +8 |

| Polymorph II | +4 |

Molecular Dynamics (MD) Simulations

MD simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes and the stability of molecular complexes. All-atom MD simulations are performed using force fields like AMBER to describe the underlying potential energy of the system. mdpi.com

In the investigation of N-(3-Hydroxyphenyl)-3-methoxybenzamide , MD simulations were used to rationalize the spontaneous transformation of the metastable polymorph II into the more stable polymorph I at room temperature. mdpi.comresearchgate.net These simulations provide a view of the atomistic pathways of such phase transitions. In biological contexts, MD simulations are critical for validating the results of molecular docking. Studies on inhibitors like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives targeting acetylcholinesterase have used MD simulations to confirm the stability of the predicted ligand-protein complex, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time. nih.gov Such simulations for this compound could be used to study its behavior in different solvents or its stability when bound to a biological receptor. oncotarget.com

Computational Thermodynamics: Solvation Free Energy Predictions and Model Performance

The solvation free energy (ΔGsolv) is the free energy change associated with transferring a molecule from the gas phase into a solvent. It is a critical parameter for predicting solubility and partitioning behavior. Alchemical free energy methods are a robust approach to calculate ΔGsolv from molecular simulations. nih.gov

Experimental and computational studies on benzamide (B126) itself have been used to model solubility in various pure and binary solvent mixtures. researchgate.netacs.org Thermodynamic properties such as the Gibbs energy, enthalpy, and entropy of dissolution were calculated using the van't Hoff and Gibbs equations. acs.org For benzamide, the dissolution process was found to be endothermic and non-spontaneous. acs.org The development of advanced computational models, including those combining integral equation theory with deep learning, aims to improve the accuracy of predicting solvation thermodynamics for a wide range of solutes and solvents simultaneously. rsc.org These approaches could be applied to this compound to predict its solubility in water and organic solvents, a key parameter for drug development and material science.

| Thermodynamic Property | Value (kJ/mol) |

|---|---|

| Standard Molar Gibbs Energy (ΔG°sol) | 8.68 |

| Standard Molar Enthalpy (ΔH°sol) | 22.10 |

| Standard Molar Entropy (ΔS°sol) | 45.00 J/(mol·K) |

Molecular Modeling and Docking Studies in Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and identifying key interactions. mdpi.com This method is central to structure-based drug design.

Numerous studies have employed docking for various benzamide derivatives to explore their potential as therapeutic agents. For example, docking studies of N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives identified them as potent HIV-1 Vif antagonists by predicting their binding mode within the protein's active site. nih.gov Another study on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors used docking to reveal favorable binding geometries that could overcome drug resistance mutations. nih.gov These studies typically show the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex. nih.gov Docking simulations for this compound would be a first step in identifying its potential biological targets and mechanism of action.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, C-H/π Interactions)

The way molecules pack in a solid state is governed by a subtle balance of intra- and intermolecular interactions. Understanding these forces is crucial for controlling the physical properties of materials.

No Specific DFT Studies Found for this compound

A comprehensive search for theoretical and computational investigations into the chemical compound this compound has revealed a notable absence of specific studies utilizing Density Functional Theory (DFT) to analyze its structural and electronic properties.

While DFT is a widely employed computational method for examining molecular structures, vibrational frequencies, and electronic characteristics of organic compounds, no dedicated research articles or database entries detailing such calculations for this compound could be located.

Searches for DFT applications on this specific molecule did not yield any publications presenting data on its optimized geometry, such as bond lengths and angles, nor on its electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or its Molecular Electrostatic Potential (MEP) map.

Although the scientific literature contains numerous examples of DFT being applied to structurally related benzamide derivatives and other aromatic compounds, this body of work does not provide the specific data required to construct a detailed analysis of this compound itself. The principles of DFT calculations involve solving the Schrödinger equation for a given molecule, a process that is highly specific to the atomic composition and arrangement of the compound . Therefore, data from analogous but distinct molecules cannot be accurately extrapolated to the target compound.

Consequently, the creation of an article with detailed research findings and data tables on the DFT applications for this compound is not possible at this time due to the lack of available scientific literature.

Chemical Reactivity and Mechanistic Studies

Dealkoxylation Reactions of N-Alkoxyamides

Dealkoxylation, the removal of an alkoxy group, from N-alkoxyamides is a significant transformation, though less common than N-dealkylation of amines. The N-O bond cleavage in N-alkoxyamides can proceed through several mechanistic routes depending on the substrate and reaction conditions.

β-Hydrogen Elimination: This is a common decomposition pathway for metal alkyls and alkoxides. libretexts.org For an N-alkoxyamide, a similar process could be envisioned, particularly in the presence of a transition metal. The mechanism requires the presence of a hydrogen atom on the carbon beta to the nitrogen atom and an open coordination site on the metal. In the context of an N-methoxyamide, this would involve the methoxy (B1213986) group. However, since the methoxy group lacks β-hydrogens, this specific pathway is not applicable for the cleavage of the N-OCH₃ bond. Instead, β-hydride elimination could be relevant for other N-alkoxy groups (e.g., N-ethoxy). β-Alkoxy eliminations, in general, are often thermodynamically favored due to the formation of strong metal-oxygen bonds. libretexts.org

Intramolecular Hydride Sources: In certain reactions, a hydride ion can be transferred from one part of a molecule to another. This intramolecular hydride transfer can initiate or facilitate a reaction. For instance, in some cyclization reactions, a C-H bond can act as an internal hydride source to react with a Lewis acid-activated functional group. nih.govnih.gov A rapid intramolecular 1,4-hydride transfer has been observed in a rigid 4-hydroxycycloheptanone system, proceeding from an alkoxide to a carbonyl group. rsc.org While not directly documented for simple N-alkoxyamides under general conditions, it is conceivable that under specific catalytic or thermal conditions, a suitably positioned C-H bond within the molecule could act as an intramolecular hydride source to facilitate the cleavage of the N-O bond, although this remains a speculative pathway without direct evidence for this class of compounds.

Role of the Methoxy Group as a Reactivity Control Element in Organic Synthesis

The methoxy group, both on the aromatic ring and on the amide nitrogen, plays a crucial role in modulating the reactivity of the entire molecule.

N-Methoxy Group: The N-methoxy group is a key reactivity control element. Its presence significantly alters the electronic properties of the amide. It enhances the nucleophilicity of the amide nitrogen, which allows for direct coupling reactions with aldehydes—a transformation not typically feasible with standard amides due to the low nucleophilicity of the nitrogen atom. stackexchange.com Furthermore, the N-methoxy group increases the electrophilicity of the amide carbonyl and promotes chelation with metal ions. stackexchange.com This chelation stabilizes tetrahedral intermediates formed during nucleophilic additions, which is the foundational principle of the Weinreb amide's utility in synthesis.

Aromatic Methoxy Group: The methoxy group at the 3-position (meta) of the benzamide (B126) ring acts as an electron-withdrawing group via induction, while it is an electron-donating group at the para position due to resonance. This electronic influence affects the reactivity of the aromatic ring in electrophilic substitution reactions and can also modulate the reactivity of the amide carbonyl.

The interplay of these electronic effects allows for precise control over synthetic transformations, enabling chemists to direct reactions to specific sites and achieve desired products with high selectivity.

Transformations to Other Functional Groups (e.g., Aldehyde Synthesis from N-Methoxy-N-Methylbenzamides)

One of the most valuable transformations of N-methoxy-N-methylamides (commonly known as Weinreb amides) is their conversion into aldehydes or ketones. The specific structure of 3-methoxy-N,N,4-trimethylbenzamide is an N,N-dimethylamide, not a Weinreb amide. However, the related N-methoxy-N-methylbenzamides serve as a critical benchmark for controlled carbonyl synthesis.

The reduction of a Weinreb amide with a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), cleanly provides an aldehyde. psu.eduwikipedia.orgwisc.eduresearchgate.net This is in contrast to the reduction of other carboxylic acid derivatives like esters or acid chlorides, which typically proceed to the primary alcohol.

The mechanism involves the formation of a stable, five-membered cyclic chelate intermediate after the initial hydride attack on the carbonyl carbon. stackexchange.comwikipedia.org This tetrahedral intermediate is stabilized by the coordination of the methoxy oxygen to the aluminum atom of the hydride reagent. stackexchange.comacs.org This chelate is stable at low temperatures and does not collapse to the aldehyde until acidic workup. stackexchange.comacs.org This prevents a second hydride addition (over-reduction) that would lead to the alcohol. acs.org

| Reducing Agent | Typical Conditions | Key Feature | Outcome |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Low Temperature (e.g., -78 °C) | Forms a stable chelated intermediate | High yield of aldehyde upon workup |

| Diisobutylaluminum Hydride (DIBAL-H) | Low Temperature (e.g., -78 °C) | Forms a stable chelated intermediate | High yield of aldehyde upon workup |

| Chloromagnesium dimethylaminoborohydride (MgAB) | Ambient Temperature | Enhanced chemoselectivity; aldehyde isolated as bisulfite adduct | Good yield of aldehyde |

This methodology has become a cornerstone of organic synthesis for the preparation of aldehydes and ketones due to its reliability and high yields. semanticscholar.org

Catalytic Transformations Involving Benzamide Moieties (e.g., Oxidative Amidation via C-H/N-H Activation)

The benzamide moiety is an excellent directing group for transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds, typically at the ortho position. This strategy offers a highly atom- and step-economical approach to building molecular complexity.

Oxidative Amidation and Annulation: Various catalytic systems have been developed to achieve the oxidative C-H/N-H functionalization of benzamides. For example, a cobalt and copper co-catalyzed reaction can achieve the annulation of benzamides with ketones to furnish structurally diverse isoindolin-1-ones. rsc.org Similarly, rhodium(III)-catalyzed C-H activation of benzamides and their subsequent annulation with other partners provides a direct route to various heterocyclic structures. nih.gov Cobalt catalysts have also been employed for the C-H activation/annulation of benzamides with fluorine-containing alkynes to produce fluoroalkylated isoquinolinones. nih.gov

These transformations generally proceed through a mechanism involving:

Coordination of the catalyst to the amide directing group.

Cleavage of the ortho C-H bond to form a metallacyclic intermediate.

Reaction with a coupling partner (e.g., alkyne, ketone).

Reductive elimination to form the final product and regenerate the active catalyst.

| Catalyst System | Coupling Partner | Product Type |

|---|---|---|

| Co(II)/Cu(II) | Ketones | Isoindolin-1-ones |

| Rh(III) | Benzoxazinanones | Heterocycles |

| Co(acac)₂·2H₂O | Fluoroalkylated Alkynes | Fluoroalkylated Isoquinolinones |

| Pd(OAc)₂ | Aryl Halides (Heck Coupling) | Ortho-Arylated Benzamides |

This field represents a powerful and evolving area of organic synthesis, allowing for the direct and selective modification of the benzamide scaffold to create valuable and complex molecules. acs.org

Biological Activity and Structure Activity Relationships Sar of 3 Methoxy N,n,4 Trimethylbenzamide and Its Bioactive Analogues

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies on related methoxybenzoyl-aryl-thiazole (SMART) compounds have provided valuable insights into the chemical features required for their biological activity. nih.govresearchgate.net These studies involve modifying different parts of the molecule, designated as "A," "B," and "C" rings, and the linker connecting them. nih.gov

A key finding is that the 3,4,5-trimethoxyphenyl "A" ring is essential for the inhibition of tubulin function. nih.gov The "B" ring modification from a saturated thiazolidine (B150603) to an unsaturated thiazole, along with changing the linker from an amide to a carbonyl group, significantly enhanced the growth inhibition of cancer cells, improving potency from the micromolar to the low nanomolar range. nih.gov

Further SAR studies on the "C" ring (an aryl ring) showed that substituents at the 4-position influence potency. nih.gov An unsubstituted aryl ring (SMART-H) or one with a 4-fluoro substituent (SMART-F) resulted in the most active compounds. nih.gov In contrast, adding a 4-hydroxy group (SMART-OH), while improving solubility, led to a decrease in potency. nih.gov These investigations highlight that the antiproliferative activity of these compounds is highly dependent on the specific substitution patterns on the aromatic rings and the nature of the chemical linker. mdpi.com

Impact of Substituent Position and Nature on Biological Activity (e.g., Methoxy (B1213986), Methyl, Amide Substituents)

The biological activity of benzamide (B126) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the amide group. Structure-activity relationship (SAR) studies on various bioactive benzamides reveal critical insights into how methoxy, methyl, and amide modifications modulate their pharmacological effects.

Methoxy Substituents: The position of methoxy groups on the benzamide scaffold is a crucial determinant of biological properties. In a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations for myocardial imaging, the positioning of the methoxy group significantly affected the compounds' pharmacokinetics. nih.gov Specifically, derivatives with an ortho- or meta-methoxy group demonstrated accelerated radioactivity clearance from the liver compared to the para-substituted analogue. nih.gov The ortho-substituted compound, in particular, showed the most promising biological properties for imaging. nih.gov Similarly, in a series of N-acylhydrazones, the presence of three methoxy substituents on the benzoyl moiety was investigated to potentially enhance penetration of the blood-brain barrier. beilstein-journals.org The electronic effects of these groups are also significant; DFT calculations on rhodium-catalyzed reactions of 3-methoxybenzoic acid indicate that the formation of certain isomers is favored due to weak, non-covalent interactions between the methoxy group and the catalyst's supporting ligand. mdpi.com Furthermore, studies on methoxy-substituted N-benzimidazole-derived carboxamides have shown that the number and position of both methoxy and hydroxyl groups play a key role in their antioxidative and antiproliferative activities. nih.gov

Methyl Substituents: Methyl groups, typically considered simple alkyl substituents, can exert significant steric and electronic effects. In 2,6-dimethylbenzamides, the two ortho-methyl groups force the amide group to twist out of the plane of the benzene (B151609) ring, which interrupts the π-electron conjugation between these two parts of the molecule. researchgate.net This steric hindrance has a tangible, though generally small, effect on the compound's proton affinity. researchgate.net The electronic nature of methyl groups as electron-donating can also be contrasted with electron-withdrawing groups. For instance, a comparative study of two N-acylhydrazones, one with an electron-donating methyl group and the other with an electron-withdrawing nitro group at the same position, showed that these substituents were expected to impact chemical properties like acidity and hydrolysis susceptibility. beilstein-journals.org

Amide Substituents: Modifications to the amide group itself, including the N-substituents, are central to the activity of these compounds. A study on benzamide and picolinamide (B142947) derivatives with a dimethylamine (B145610) side chain revealed that the substitution pattern markedly influenced their inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Notably, the bioactivity of picolinamide derivatives appeared stronger than that of the corresponding benzamide derivatives. researchgate.net The N,N-dimethyl substitution, as seen in 3-methoxy-N,N,4-trimethylbenzamide, is a common feature in bioactive molecules. The susceptibility of the amide group to polar substituent effects is, however, considered modest. researchgate.net In the crystal structure of a related compound, 4-methoxy-N-methylbenzamide, the amide group is twisted from the benzene ring by only 10.6 (1)°, and intermolecular N—H···O hydrogen bonds dictate the crystal packing. researchgate.net The replacement of the amide bond itself is a key strategy in medicinal chemistry, often to improve metabolic stability. nih.gov

Isosteric Replacements and Their Influence on Bioactivity

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry for optimizing lead compounds by modifying functional groups to enhance activity, selectivity, and pharmacokinetic properties. drughunter.comufrj.br A bioisostere is a functional group or molecule that shares similar physical or chemical characteristics with the original moiety, leading to a similar biological response. drughunter.comcambridgemedchemconsulting.com

For benzamide-based structures, the amide bond is a primary target for bioisosteric replacement to improve metabolic stability and other properties. nih.gov Common non-classical bioisosteres for the amide bond include various five-membered heterocyclic rings. nih.gov Rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles can mimic the planar structure and dipole moment of an amide, thereby preserving the desired therapeutic effect while offering improved biological properties. nih.gov For example, 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide surrogates to increase metabolic stability and membrane permeability. nih.gov

Other functional groups on the benzamide scaffold are also amenable to isosteric replacement. Classical isosteres include the exchange of atoms or groups with similar valence electron configurations. drughunter.com Examples relevant to analogues of this compound include:

Methoxy Group: A methoxy group can sometimes be replaced by a fluorine atom. cambridgemedchemconsulting.com This change can block metabolic oxidation at that position.

Phenyl Ring: The central benzene ring can be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com

Methyl Group: A methyl group (CH₃) can be considered isosteric with other small groups like NH₂, OH, F, or Cl under certain contexts. cambridgemedchemconsulting.com

The success of a bioisosteric replacement is highly context-dependent and can dramatically modify the biological activity of the resulting compound. drughunter.comufrj.br For instance, the replacement of a phenolic hydroxyl group with an arylsulfonamide unit has been shown to yield compounds with comparable biological activities in certain adrenergic derivatives. ufrj.br However, a replacement that is successful in one therapeutic class may not be in another. ufrj.br

Rationalization of SAR through Molecular Modeling and Co-Crystal Structures

The structure-activity relationships (SAR) observed in benzamide analogues are often rationalized and predicted through computational molecular modeling and empirical data from co-crystal structures. These techniques provide detailed insights into the intermolecular interactions that govern biological activity.

Molecular Modeling: Quantum chemical methods, such as Density Functional Theory (DFT) calculations, are used to understand the electronic properties of molecules and the mechanisms of their reactions. For example, DFT studies on the rhodium-catalyzed annulation of 3-methoxybenzoic acid revealed that the observed regioselectivity is driven by weak, non-covalent C–H⋯O interactions between the methoxy group and the catalyst's ligand, rather than direct steric hindrance alone. mdpi.com Molecular dynamics simulations have also been employed to understand the conformational variations and stability of different crystalline forms (polymorphs) of benzamide derivatives, as seen in the case of N-(3-hydroxyphenyl)-3-methoxybenzamide. mdpi.com

Co-Crystal Structures: The analysis of single-crystal X-ray diffraction data provides definitive evidence of molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. The study of benzamide co-crystals, for instance with benzoic acids or other active pharmaceutical ingredients like carbamazepine, reveals how substituents influence crystal packing. researchgate.netnih.gov In a carbamazepine-benzamide co-crystal, the structure forms a 4-membered supramolecular unit held together by N-H···O amide-carboxamide heterosynthons. nih.gov The ability of benzamides to form co-crystals can be limited by the electronic nature of substituents; for example, co-crystallization with substituted benzoic acids was only successful when electron-withdrawing groups were present on the acid. researchgate.net The crystal structure of 4-methoxy-N-methylbenzamide shows that molecules are linked by N—H···O hydrogen bonds and C—H···π interactions to form a three-dimensional network, which governs its physical properties. researchgate.net Analysis of different polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide showed that variations in hydrogen bonding networks and molecular conformation lead to different crystal packing efficiencies and material properties. mdpi.com

These analytical and computational methods are crucial for understanding why certain substituents at specific positions lead to enhanced or diminished biological activity, thereby guiding the rational design of new, more effective analogues.

Preliminary Screening for Bioactivity (e.g., Potential Anticancer Properties)

While specific bioactivity data for this compound is not widely reported, studies on structurally related benzamide and methoxy-containing aromatic compounds indicate a high potential for diverse pharmacological effects, including anticancer properties. nanobioletters.comnih.gov

Derivatives of benzoic acid amides are known to possess a wide spectrum of biological activities, including anticancer effects. nanobioletters.com In a study focused on novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, several compounds were evaluated for their in-vitro antiproliferative activity. nih.gov One derivative, a 2-hydroxy-4-methoxy-substituted compound (12), demonstrated selective activity against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 3.1 µM. nih.gov Another analogue with three hydroxyl groups (36) also showed selectivity for the same cell line (IC₅₀ = 4.8 µM). nih.gov

Similarly, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), which shares the trimethoxy-substituted benzene ring feature, have been synthesized and screened for cytotoxic effects. nih.gov A series of TMCA amides showed favorable antitumor activity against several cancer cell lines, as detailed in the table below. nih.gov SAR from this study indicated that 3,4-substitution on the cinnamide's benzene ring was beneficial for pro-apoptotic activity. nih.gov

These findings underscore that the benzamide scaffold, particularly when substituted with one or more methoxy groups, is a promising pharmacophore for the development of new therapeutic agents, including those with potential applications in oncology.

Data Tables

Table 1: Antiproliferative Activity of Selected N-Benzimidazole-Derived Carboxamides Data sourced from Reference nih.gov

| Compound | Description | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 12 | 2-hydroxy-4-methoxy-substituted | MCF-7 | 3.1 |

| 35 | 2,4-dihydroxy-substituted | MCF-7 | 8.7 |

| 36 | 3,4,5-trihydroxy-substituted | MCF-7 | 4.8 |

Table 2: Cytotoxic Activity of Selected 3,4,5-trimethoxycinnamic acid (TMCA) Amide Derivatives Data sourced from Reference nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| S21 | Murine Lymphocytic Leukemia | - |

| A549 (Lung) | 1.8 | |

| HCT116 (Colon) | 1.1 | |

| MCF-7 (Breast) | 3.2 | |

| K562 (Leukemia) | 0.9 |

Emerging Applications and Future Research Directions

Development as Molecular Probes in Biological Systems

There is currently no published research detailing the development or use of 3-methoxy-N,N,4-trimethylbenzamide as a molecular probe in biological systems. The potential for a molecule to serve as a probe is often dependent on specific interactions with biological targets, such as enzymes or receptors, and its photophysical properties, which would allow for detection and measurement. Studies on related benzamide (B126) structures have explored their utility as imaging agents or as tools to investigate biological pathways. However, similar investigations have not been extended to this compound.

Synthetic Utility as Key Intermediates in Complex Molecule Construction

While the synthesis of various benzamide derivatives is well-documented in chemical literature, there is a lack of specific studies highlighting the use of this compound as a key intermediate in the construction of more complex molecules. The strategic placement of its methoxy (B1213986), N,N-dimethyl, and methyl groups on the benzamide scaffold could theoretically offer a unique starting point for multi-step synthetic pathways. However, at present, there are no available reports of its application in this context.

Further Computational Studies on Mechanisms of Action and Binding Affinities

Computational studies, including molecular docking and dynamics simulations, are powerful tools for predicting the interaction of small molecules with biological macromolecules. Such studies can elucidate potential mechanisms of action and guide the development of new therapeutic agents. A search of scientific databases indicates that no specific computational studies have been performed on this compound to determine its potential mechanisms of action or binding affinities with any biological targets.

Exploration of Novel Derivatives with Enhanced Bioactivity and Selectivity

The exploration of novel derivatives from a lead compound is a common strategy in medicinal chemistry to enhance bioactivity and selectivity. While research has been conducted on derivatives of structurally similar compounds, there is no evidence of such exploration originating from this compound. The development of new derivatives would first require the identification of some initial biological activity for the parent compound, which has not yet been reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-N,N,4-trimethylbenzamide, and how can researchers optimize yields?

- Methodology : A two-step synthesis is commonly employed:

Amide Formation : React 3-methoxy-4-methylbenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate. Use N,N-dimethylamine in dichloromethane (DCM) under ice-cooling to form the amide bond .

Purification : Isolate the product via column chromatography (hexanes/ethyl acetate gradient) and confirm purity via TLC and NMR .

- Optimization : Use excess acyl chloride (1.2 equiv) and maintain strict temperature control (0–5°C) during amidation to suppress side reactions. Yields typically range from 60–75% .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy at C3, methyl groups at N and C4). For example, a singlet at δ 3.3 ppm (N,N-dimethyl) and δ 3.8 ppm (methoxy) .

- Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₇NO₂: 220.1338) .

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Q. What safety protocols are essential when handling this compound?

- Risk Mitigation :

- Ventilation : Use fume hoods due to potential dust inhalation (S22 safety code) .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .

- Storage : Keep in airtight containers at 4°C; avoid light and heat due to decomposition risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : Discrepancies in NMR signals may arise from rotamers (due to restricted rotation of the N,N-dimethyl group) or impurities.

- Solution : Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, heating to 60°C in DMSO-d₆ simplifies rotameric splitting .

- Validation : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies improve the stability of this compound in long-term storage?

- Decomposition Pathways : Hydrolysis of the amide bond under acidic/basic conditions or photodegradation of the methoxy group.

- Stabilization :

- Additives : Include 1% w/w ascorbic acid to scavenge free radicals.

- Packaging : Use amber glass vials under nitrogen atmosphere to prevent oxidation .

Q. How does this compound compare to structurally similar compounds in medicinal chemistry applications?

- Structure-Activity Insights :

- The methoxy group enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration compared to non-methoxy analogs .

- N,N-dimethylation reduces metabolic degradation by cytochrome P450 enzymes, increasing plasma half-life .

- Screening Data : In vitro assays show moderate inhibition of bacterial PPTase enzymes (IC₅₀ = 18 µM), suggesting potential as an antibacterial scaffold .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. The methoxy group directs electrophiles to the para position .

MD Simulations : Analyze solvation effects in DCM/water mixtures to predict hydrolysis rates .

Data Contradiction Analysis

Q. Conflicting mutagenicity reports: How to interpret Ames test results for this compound?

- Evidence : Ames II testing shows weak mutagenicity (≤2-fold revertant increase vs. control), comparable to benzyl chloride. Contradictions may stem from metabolic activation (S9 mix) differences .

- Resolution : Repeat assays with and without metabolic activation (e.g., rat liver S9 fraction) to confirm if mutagenicity is metabolism-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.